
2,7-Nonadiyne, 1,9-dibromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Nonadiyne, 1,9-dibromo- is an organic compound with the molecular formula C₉H₁₀Br₂ It is a derivative of 2,7-nonadiyne, where bromine atoms are attached to the first and ninth carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Nonadiyne, 1,9-dibromo- typically involves the bromination of 2,7-nonadiyne. The reaction can be carried out using bromine (Br₂) in an inert solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction proceeds via the addition of bromine across the triple bonds of 2,7-nonadiyne, resulting in the formation of the dibromo derivative.
Industrial Production Methods
While specific industrial production methods for 2,7-Nonadiyne, 1,9-dibromo- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions
2,7-Nonadiyne, 1,9-dibromo- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form non-brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different halogens or functional groups replacing the bromine atoms.
Reduction: Non-brominated 2,7-nonadiyne.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
科学的研究の応用
2,7-Nonadiyne, 1,9-dibromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,7-Nonadiyne, 1,9-dibromo- involves its interaction with molecular targets through its bromine atoms and triple bonds. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
Similar Compounds
2,7-Nonadiyne: The parent compound without bromine atoms.
1,9-Dichloro-2,7-nonadiyne: A similar compound with chlorine atoms instead of bromine.
2,7-Decadiyne: A homologous compound with an additional carbon atom.
Uniqueness
2,7-Nonadiyne, 1,9-dibromo- is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its non-brominated and chlorinated analogs. This makes it valuable for specific applications where bromine’s reactivity is advantageous.
特性
CAS番号 |
115227-67-3 |
|---|---|
分子式 |
C9H10Br2 |
分子量 |
277.98 g/mol |
IUPAC名 |
1,9-dibromonona-2,7-diyne |
InChI |
InChI=1S/C9H10Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-3,8-9H2 |
InChIキー |
AMADGFSZMVRHFM-UHFFFAOYSA-N |
正規SMILES |
C(CC#CCBr)CC#CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
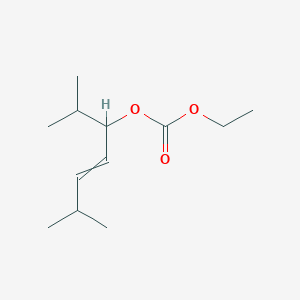
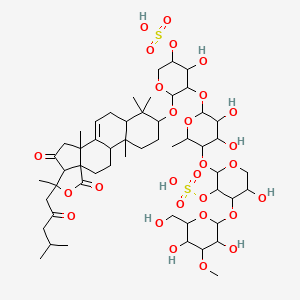

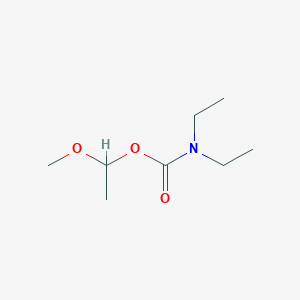

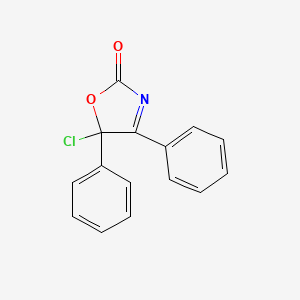

![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)


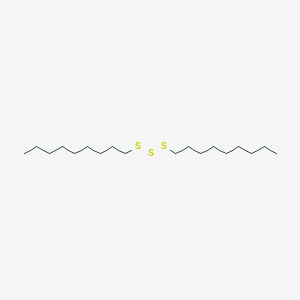
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
